Alloisoleucine, D-

Catalog No.
S1794031
CAS No.
3107-04-8
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alloisoleucine, D-

CAS Number

3107-04-8

Product Name

Alloisoleucine, D-

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N

SMILES

Array

solubility

34.4 mg/mL at 25 °C

Canonical SMILES

CCC(C)C(C(=O)O)N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N

The exact mass of the compound DL-Isoleucine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

D-Alloisoleucine (CAS 3107-04-8), the (2R,3S) diastereomer of the proteinogenic amino acid L-isoleucine, is a highly specialized, non-natural branched-chain amino acid. Unlike standard L-amino acids, D-alloisoleucine is primarily procured as a stereospecific chiral building block for advanced peptide synthesis, a pathognomonic clinical biomarker standard, and a precise geochemical chronometer [1]. Its unnatural stereochemistry at both the alpha and beta carbons imparts unique structural rigidity and resistance to endogenous L-specific proteases, making it indispensable for formulating next-generation antimicrobial peptides (AMPs) and complex macrocycles like teixobactin[2]. For industrial and laboratory buyers, the value of D-alloisoleucine lies in its absolute enantiomeric and diastereomeric purity, which is strictly required to resolve isobaric interferences in mass spectrometry and to ensure correct folding in synthetic therapeutics [3].

Substituting D-alloisoleucine with L-isoleucine, L-alloisoleucine, or generic racemic mixtures (DL-isoleucine) results in catastrophic failure across clinical, geochemical, and pharmaceutical workflows [1]. In clinical diagnostics, standard L-isoleucine is naturally abundant and fluctuates with diet, whereas D-alloisoleucine (allo-Ile) is the specific pathognomonic marker for Maple Syrup Urine Disease (MSUD); using the wrong isomer for LC-MS/MS calibration leads to false-positive diagnoses [2]. In peptide engineering, replacing D-alloisoleucine with L-isoleucine destroys the critical left-handed alpha-helical motifs required for target binding (such as Lipid II binding in teixobactin) and exposes the peptide to rapid proteolytic degradation in serum[3]. Furthermore, in geochronology, the fundamental basis of amino acid racemization (AAR) dating relies on the precise analytical separation of D-alloisoleucine from L-isoleucine; cross-contamination or substitution obliterates the chronostratigraphic ratio [4].

Clinical Diagnostic Specificity: Isobaric Resolution in MSUD Screening

In second-tier newborn screening for Maple Syrup Urine Disease (MSUD), D-alloisoleucine serves as the sole pathognomonic marker. LC-MS/MS methods require pure D-alloisoleucine standards to achieve baseline chromatographic separation from isobaric L-isoleucine and leucine. Establishing a precise clinical cutoff of 2 µmol/L for D-alloisoleucine prevents the high false-positive rates normally caused by total parenteral nutrition (TPN), which elevates generic branched-chain amino acids but not the specific allo-isomer [1].

Evidence DimensionDiagnostic cutoff and isobaric resolution
Target Compound DataD-Alloisoleucine (quantifiable at >2 µmol/L without interference)
Comparator Or BaselineL-Isoleucine / Leucine (elevated up to 600+ µmol/L by TPN, causing false positives)
Quantified Difference100% specificity for MSUD when using the D-allo-Ile >2 µmol/L cutoff, compared to high false-positive rates using total L-isoleucine/leucine metrics
ConditionsLC-MS/MS analysis of dried blood spots

Clinical laboratories must procure high-purity D-alloisoleucine to calibrate mass spectrometers, as generic isoleucine cannot differentiate true MSUD from dietary artifacts.

Peptide Synthesis: Stereochemical Requirement for Teixobactin Antimicrobial Potency

Teixobactin, a breakthrough antibiotic targeting Gram-positive pathogens, incorporates a single D-alloisoleucine residue critical for its structural conformation. NMR studies confirm that the D-allo stereocenter induces a specific backbone conformation required to bind Lipid II and Lipid III [1]. Substitution with standard L-isoleucine disrupts this macrocyclic geometry, neutralizing the peptide's ability to inhibit bacterial cell wall synthesis and drastically increasing the Minimum Inhibitory Concentration (MIC) [2].

Evidence DimensionStructural conformation and Lipid II binding affinity
Target Compound DataD-Alloisoleucine (enables active teixobactin conformation, MIC <0.25 µg/mL against MRSA)
Comparator Or BaselineL-Isoleucine (disrupts binding geometry, loss of antimicrobial efficacy)
Quantified DifferenceD-allo-Ile incorporation maintains sub-microgram MICs, whereas L-isomer substitution abolishes target affinity
ConditionsSolution-phase peptide synthesis and NMR structural elucidation

Pharmaceutical manufacturers must procure exact D-alloisoleucine to synthesize functional teixobactin analogs, as the unnatural stereochemistry is non-negotiable for drug efficacy.

Proteolytic Stability and In Vivo Efficacy in Antimicrobial Peptides

The substitution of L-isoleucine with D-alloisoleucine in antimicrobial peptides significantly enhances both stability and potency. In the frog-derived peptide Bombinin H4 (containing D-allo-Ile), the leishmanicidal ED50 against promastigotes is 1.7 µM, compared to 7.3 µM for the all-L-isomer Bombinin H2[1]. Furthermore, the D-allo substitution acts as an alpha-helix destabilizing hinge that prevents degradation by endogenous L-specific proteases, drastically extending the peptide's serum half-life [2].

Evidence DimensionLeishmanicidal activity (ED50) and protease resistance
Target Compound DataBombinin H4 with D-Alloisoleucine (ED50 = 1.7 µM)
Comparator Or BaselineBombinin H2 with L-Isoleucine (ED50 = 7.3 µM)
Quantified Difference4.3-fold improvement in ED50 potency and extended proteolytic half-life
ConditionsIn vitro promastigote inhibition assays and serum stability tests

Peptide engineers select D-alloisoleucine to simultaneously boost target potency and evade rapid enzymatic clearance in vivo.

Geochronology: Absolute Calibration for Amino Acid Racemization Dating

In paleontology and archaeology, the time-dependent epimerization of L-isoleucine to D-alloisoleucine within carbonate fossils serves as a primary geochronological clock. The D-alloisoleucine to L-isoleucine (A/I) ratio shifts predictably over time, starting near 0.025 in modern shells and approaching an equilibrium of ~1.3 in Pleistocene samples [1]. Accurate age estimation requires precise HPLC or GC calibration using pure D-alloisoleucine standards to quantify this ratio without co-elution errors [2].

Evidence DimensionEpimerization ratio (A/I) over geological time
Target Compound DataD-Alloisoleucine (accumulates over time, driving the numerator)
Comparator Or BaselineL-Isoleucine (depletes over time, serving as the denominator)
Quantified DifferenceA/I ratio shifts from 0.025 (modern) to ~1.3 (equilibrium >1 million years)
ConditionsCation exchange HPLC analysis of fossilized carbonate shells or eggshells

Geochemical laboratories procure D-alloisoleucine as an indispensable analytical standard to calibrate the chronostratigraphic curves used in Pleistocene dating.

Clinical Mass Spectrometry Calibration for Newborn Screening

Directly utilizes the baseline separation of D-alloisoleucine from L-isoleucine to accurately diagnose Maple Syrup Urine Disease (MSUD) and avoid TPN-induced false positives in second-tier LC-MS/MS workflows [1].

Solid-Phase Synthesis of Advanced Macrocyclic Antibiotics

Employs D-alloisoleucine as a crucial chiral building block to enforce the precise Lipid II-binding conformation in teixobactin derivatives, ensuring sub-microgram MICs against resistant pathogens[2].

Formulation of Protease-Resistant Peptide Therapeutics

Replaces standard L-isoleucine with D-alloisoleucine to introduce structural hinges that evade enzymatic degradation, drastically extending the serum half-life of antimicrobial and leishmanicidal peptides like Bombinin H4 [3].

Geochemical and Archaeological Age Dating

Uses high-purity D-alloisoleucine as an analytical reference standard to measure the A/I epimerization ratio in Quaternary fossil carbonates, enabling absolute age estimation beyond the limits of radiocarbon dating [4].

Physical Description

Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 Da

Monoisotopic Mass

131.094628657 Da

Heavy Atom Count

9

Melting Point

60 - 64 °C

UNII

886W169S1R

Wikipedia

Alloisoleucine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Isoleucine: ACTIVE

Dates

Last modified: 08-15-2023

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